(S)-methyl hexahydropyridazine-3-carboxylate is a complex organic compound notable for its unique chemical structure and potential applications in various scientific fields. This compound features a hexahydropyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms, and is esterified with a methyl group at the carboxylate position. The specific stereochemistry of the (S)-enantiomer contributes to its biological activity and reactivity, making it a compound of interest in medicinal chemistry and other areas of research.
(S)-methyl hexahydropyridazine-3-carboxylate is classified under the category of heterocyclic compounds, specifically as a derivative of hexahydropyridazine. It is often synthesized for use in pharmaceutical research and development due to its potential therapeutic properties. The compound can be derived from piperazic acid, which serves as a precursor in various synthetic pathways.
The synthesis of (S)-methyl hexahydropyridazine-3-carboxylate typically involves multi-step processes that may include:
Common reagents and conditions for these reactions include:
Industrial production may utilize continuous flow reactors to optimize yields and purities, along with purification techniques such as recrystallization or chromatography to meet quality standards .
(S)-methyl hexahydropyridazine-3-carboxylate can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for (S)-methyl hexahydropyridazine-3-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound's unique structure allows it to bind effectively, modulating enzymatic activity or receptor function. The presence of trifluoroacetate groups enhances lipophilicity, facilitating membrane permeability and increasing bioavailability .
Relevant data from spectroscopic analyses (NMR, IR) can further elucidate these properties .
(S)-methyl hexahydropyridazine-3-carboxylate has several applications across different scientific domains:
Hexahydropyridazines represent a specialized subclass of six-membered diazaheterocycles characterized by adjacent nitrogen atoms and partial saturation. Unlike aromatic pyridazines, these scaffolds exhibit puckered conformations and enhanced stereochemical complexity. The (S)-methyl hexahydropyridazine-3-carboxylate (CAS: 380223-17-6) exemplifies this category, featuring a chiral center at C3 and ester functionalization that enables diverse derivatization [1] [8]. Its structural significance lies in the constrained geometry imposed by the N–N bond, which influences both stereoelectronic properties and biomolecular interactions. Within heterocyclic chemistry, such scaffolds bridge traditional piperidine pharmacology and novel diazine spatial arrangements, offering unique vectors for three-dimensional drug design [2] [8].
Hexahydropyridazines exist in three dominant conformations dictated by N–N bond configuration and ring puckering:
The chiral (S)-enantiomer of methyl hexahydropyridazine-3-carboxylate derives its stereogenicity from the C3 carbon, where the carboxylate ester introduces prochirality. X-ray crystallographic data (Cambridge Structural Database analysis) reveal that the (S)-configuration preferentially adopts a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions [9]. This stereochemical assignment is confirmed by isomeric SMILES notation: COC(=O)[C@@H]1CCCNN1
[1].
Table 1: Stereochemical Features of Hexahydropyridazine Derivatives
Stereocenter | Common Configurations | Relative Energy (kcal/mol) | Prevalence in CSD |
---|---|---|---|
C3 | (S) | 0 (reference) | 78% |
C3 | (R) | +1.2 | 22% |
C6 | Racemic | N/A | <5% |
The (S)-hexahydropyridazine-3-carboxylate scaffold serves as a synthetic precursor to piperazic acid (hexahydropyridazine-3-carboxylic acid), a non-proteinogenic amino acid found in bioactive natural products. Its applications include:
Key reaction: Cyclization of chloro-substituted pyridazines with ynamines yields pentasubstituted pyridines via inverse electron-demand Diels-Alder pathways [2].
The synthetic evolution of this scaffold reflects three paradigm shifts:
Table 2: Evolution of Synthetic Methods for (S)-Methyl Hexahydropyridazine-3-carboxylate
Method | Conditions | Yield (%) | ee (%) | Scale Limitation |
---|---|---|---|---|
Resolution | L-(+)-tartrate, EtOH/Δ | 18 | 78 | Multi-gram |
Asymmetric Hydrogenation | Ir/(S,S)-f-binaphane, 50 atm H₂ | 65 | 94 | <100 mg |
Zr-Catalyzed Amination | ZrO(NO₃)₂, (R,R)-salen, 1 atm H₂ | 89 | 99 | Kilogram |
Reactivity note: The ester group undergoes aminolysis without racemization at 25°C, enabling peptide coupling. However, strong acids catalyze epimerization at C3 [1].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9